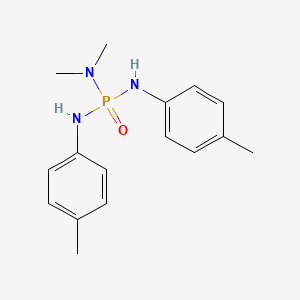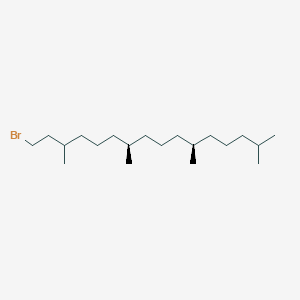![molecular formula C6H11AsO4S B12568843 Butanedioic acid, [(dimethylarsino)thio]- CAS No. 560107-78-0](/img/structure/B12568843.png)
Butanedioic acid, [(dimethylarsino)thio]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butanedioic acid, [(dimethylarsino)thio]- is a chemical compound with a unique structure that includes both a butanedioic acid backbone and a dimethylarsino thio group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butanedioic acid, [(dimethylarsino)thio]- typically involves the acylation of thiols. One efficient method is the use of EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to mediate the reaction between the corresponding acids and sodium sulfide . This method is compatible with a wide variety of protecting groups and functionalities.
Industrial Production Methods
Industrial production of this compound may involve the use of thioesterification reactions, which are facilitated by various catalysts and reagents. For example, the use of a thiazolium precatalyst can enable the electrochemical oxidation of thiolate anions, leading to the formation of thioesters in high yields .
Chemical Reactions Analysis
Types of Reactions
Butanedioic acid, [(dimethylarsino)thio]- can undergo several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst or nucleophiles in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or thioethers.
Scientific Research Applications
Butanedioic acid, [(dimethylarsino)thio]- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of butanedioic acid, [(dimethylarsino)thio]- involves its interaction with molecular targets and pathways within cells. The dimethylarsino group can interact with thiol groups in proteins, potentially leading to the inhibition of enzyme activity or the disruption of cellular processes. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Succinic Acid:
Thioacetic Acid: Contains a thio group but differs in its overall structure and properties.
Uniqueness
Butanedioic acid, [(dimethylarsino)thio]- is unique due to the presence of the dimethylarsino thio group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
560107-78-0 |
|---|---|
Molecular Formula |
C6H11AsO4S |
Molecular Weight |
254.14 g/mol |
IUPAC Name |
2-dimethylarsanylsulfanylbutanedioic acid |
InChI |
InChI=1S/C6H11AsO4S/c1-7(2)12-4(6(10)11)3-5(8)9/h4H,3H2,1-2H3,(H,8,9)(H,10,11) |
InChI Key |
VBROOMHVQIBYCT-UHFFFAOYSA-N |
Canonical SMILES |
C[As](C)SC(CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Methoxy-4,4,6-trimethyl-7,8-dihydro-1H-pyrido[3,4-D][1,3]oxazin-2(4H)-one](/img/structure/B12568765.png)
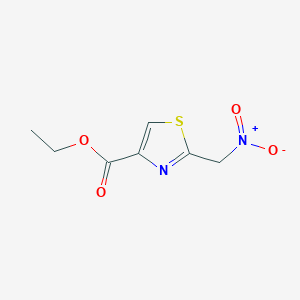
![4-[Methyl(prop-2-en-1-yl)amino]benzaldehyde](/img/structure/B12568779.png)
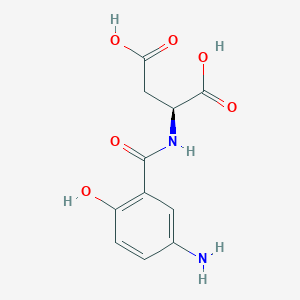
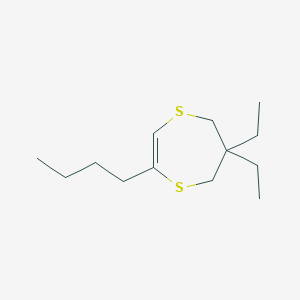
![2-Oxa-5-azaspiro[3.4]octane-5-carboxylic acid, 1-oxo-3-phenyl-, phenylmethyl ester](/img/structure/B12568787.png)
![Phosphonic acid, [(1S)-1-hydroxypropyl]-, bis(1-methylethyl) ester](/img/structure/B12568803.png)
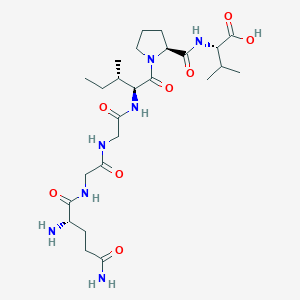

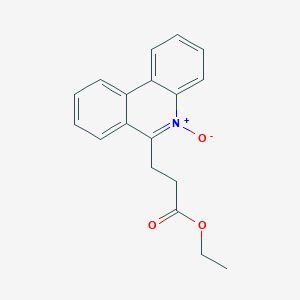
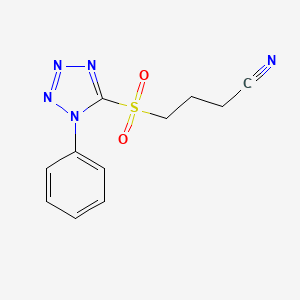
![1,2,4-Trifluoro-3-[(2-fluorophenyl)methoxy]benzene](/img/structure/B12568831.png)
